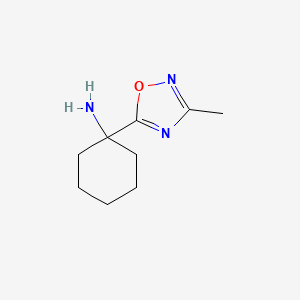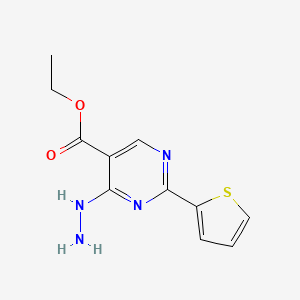![molecular formula C18H18N2O2 B2810001 2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole CAS No. 2379947-25-6](/img/structure/B2810001.png)
2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a pyrrolidine ring substituted with a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole typically involves the formation of the benzoxazole core followed by the introduction of the pyrrolidine and methoxyphenyl groups. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the benzoxazole ring can produce a partially saturated compound .
Wissenschaftliche Forschungsanwendungen
2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Similar in structure but with a piperazine ring instead of a pyrrolidine ring.
4F-3-methyl-α-PVP: A structural analog with a different substitution pattern.
Uniqueness
2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole is unique due to its specific combination of a benzoxazole core with a pyrrolidine ring and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
IUPAC Name |
2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-21-15-8-6-13(7-9-15)14-10-11-20(12-14)18-19-16-4-2-3-5-17(16)22-18/h2-9,14H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGPPPUASGKZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2809918.png)
![6-Benzyl-2-(phenylmethoxycarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2809920.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2809922.png)

![Ethyl 3-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2809925.png)

![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2809930.png)



![5-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2809935.png)
![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2809937.png)
![2-ethyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2809938.png)

